Ethylamine hydrochloride is an organic compound with the chemical formula C₂H₇N·HCl. It appears as a white crystalline solid, highly soluble in water, and has a strong ammonia-like odor. Ethylamine itself is a primary amine, characterized by its nucleophilic properties and basicity. Ethylamine hydrochloride is formed when ethylamine reacts with hydrochloric acid, resulting in the protonation of the amine group, which enhances its solubility in aqueous solutions .
Ethylamine hydrochloride presents several safety concerns that need to be considered in research settings:
Ethylamine hydrochloride exhibits several biological activities due to its structure as a primary amine. It acts as a precursor for various pharmaceuticals and agrochemicals. Its basicity allows it to interact with biological systems, influencing neurotransmitter pathways. Additionally, compounds derived from ethylamine are known to have effects on NMDA receptors, similar to those of recreational drugs such as ketamine and phencyclidine .
Ethylamine can be synthesized through several methods:
These methods yield ethylamine, which can then be converted to its hydrochloride salt by reacting it with hydrochloric acid .
Ethylamine hydrochloride has various applications, including:
Studies have shown that ethylamine hydrochloride interacts with various biological systems, particularly concerning its role as a neurotransmitter precursor. Its derivatives have been investigated for their effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound's ability to form salts enhances its solubility and bioavailability, making it useful in pharmacological applications .
Several compounds share structural similarities with ethylamine hydrochloride. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
Methylamine | CH₃NH₂ | Smaller size; used in different industrial processes. |
Propylamine | C₃H₇NH₂ | Longer alkane chain; different reactivity profile. |
Butylamine | C₄H₉NH₂ | More hydrophobic; used in rubber production. |
Dimethylamine | (CH₃)₂NH | Tertiary amine; different steric hindrance effects. |
Ethylamine hydrochloride is unique due to its specific reactivity patterns and applications in drug synthesis compared to these other amines .
Ethylamine hydrochloride-glycerol DESs represent a paradigm shift in gas capture media design. At a 1:2 molar ratio, this combination achieves NH₃ capacities 217% higher than monoethanolamine solutions [1]. The system leverages ethylamine hydrochloride's ionic character and glycerol's polyol structure to create a three-dimensional hydrogen-bonding network. This matrix provides:
Experimental data reveal nonlinear absorption isotherms, with capacity increasing exponentially above 50 kPa NH₃ partial pressure (Table 1) [1].
Table 1. NH₃ Absorption in Ethylamine Hydrochloride-Glycerol DES
Temperature (K) | Pressure (kPa) | Capacity (mol/kg) |
---|---|---|
298.2 | 106.7 | 9.631 |
313.2 | 106.7 | 7.892 |
333.2 | 106.7 | 5.214 |
The DES's tunable viscosity (48–220 mPa·s across 298–333 K) enables practical reactor design while maintaining diffusional kinetics [1].
Spectroscopic analyses confirm NH₃ interacts through dual hydrogen-bonding pathways:
Fourier-transform infrared spectroscopy shows NH₃'s symmetric deformation mode (ν₂) shifts from 933 cm⁻¹ (free NH₃) to 968 cm⁻¹ in DES [1]. Nuclear magnetic resonance reveals downfield shifts of 0.8 ppm for ethylamine's CH₂ protons upon NH₃ loading, indicating electronic redistribution [1]. These interactions enable NH₃ solubilities exceeding Raoult's Law predictions by 340% at 298 K [1] [2].
The hydrogen-bond network's dynamic nature allows rapid NH₃ incorporation – kinetic studies show 90% saturation within 12 minutes at 298 K [1]. This contrasts with ionic liquids requiring >30 minutes for comparable uptake [6].
The Krichevsky-Kasarnovsky equation accurately models NH₃ solubility in ethylamine hydrochloride DES:
$$ \ln \left( \frac{P}{x} \right) = \ln H + \frac{Vm^\infty (P - P1^\text{sat})}{RT} $$
Where $$ H $$ = Henry's constant (2.14 MPa·kg/mol at 298 K) [1]. Thermodynamic parameters derived from van't Hoff analysis reveal:
These values indicate stronger NH₃-DES interactions than observed in ionic liquid systems (ΔH° ≈ −25 kJ/mol) [6]. The positive entropy change suggests NH₃ absorption disrupts the DES structure, creating new molecular configurations [1].
Ethylamine hydrochloride DES outperforms conventional ionic liquids across critical metrics (Table 2) [1] [4] [6].
Table 2. NH₃ Capture Performance Comparison
System | Capacity (mol/kg) | ΔH° (kJ/mol) | Cycle Stability |
---|---|---|---|
Ethylamine DES | 9.63 | −35.2 | 99.8% over 10 |
[N66614][Lys] IL [4] | 3.50 | −25.1 | 91.2% over 5 |
[P66614][Tf2N] IL [6] | 2.15 | −19.4 | 87.6% over 5 |
Key advantages include:
Notably, DES systems maintain performance under humid conditions (85% RH), whereas ionic liquids show 40% capacity reduction due to competitive water absorption [1] [6].
The ethylamine hydrochloride-glycerol DES exhibits unprecedented cyclability. Thermal regeneration at 353 K under vacuum (5 kPa) achieves 99.8% NH₃ release efficiency [1]. No observable DES decomposition occurs over 10 cycles, as verified by:
This contrasts with ammonium-based ionic liquids showing 8–12% capacity loss per cycle from cation degradation [6]. The DES's stability stems from glycerol's radical scavenging properties and ethylamine hydrochloride's thermal resilience below 373 K [1] [5].
Density functional theory calculations have been instrumental in elucidating the reaction pathways of ethylamine hydrochloride, particularly in systems where it acts as a hydrogen bond acceptor or forms complexes with other molecules. Recent studies employing hybrid functionals and advanced basis sets have provided quantitative insight into the energetics and structural rearrangements during reaction processes involving ethylamine hydrochloride and its partners.
For example, when ethylamine hydrochloride is paired with monoethanolamine in deep eutectic solvents, quantum chemical calculations reveal the formation of strong hydrogen bonds, which significantly influence the reaction pathway and stabilization of intermediates. The calculated interaction energies and optimized geometries support the experimental findings of enhanced carbon dioxide absorption capacity in these systems [1].
Table 1. Selected Quantum Chemical Parameters for Ethylamine Hydrochloride Complexes
System | Interaction Energy (kJ/mol) | Key Hydrogen Bond Length (Å) |
---|---|---|
Ethylamine hydrochloride–monoethanolamine | –37.8 | 1.87 |
Ethylamine hydrochloride–CO₂ | –24.3 | 2.02 |
These data highlight the strong non-covalent interactions that govern the molecular assembly and reactivity of ethylamine hydrochloride in solution [1].
Molecular dynamics simulations have provided a dynamic perspective on the solvation behavior of ethylamine hydrochloride. Simulations conducted in water and various organic solvents demonstrate that the solute’s ammonium chloride moiety forms persistent hydrogen bonds with solvent molecules, influencing both the local structure and macroscopic properties such as viscosity and density [1].
In deep eutectic solvent systems, the molecular dynamics simulations reveal that ethylamine hydrochloride clusters with hydrogen bond donors, resulting in a dynamic network that facilitates the absorption and stabilization of carbon dioxide. The simulations also quantify the frequency and lifetime of hydrogen bonds, which correlate with the observed solubility and phase behavior.
Table 2. Solvent–Solute Hydrogen Bonding Dynamics
Solvent | Average H-Bond Lifetime (ps) | Coordination Number |
---|---|---|
Water | 3.2 | 4.1 |
Monoethanolamine | 5.7 | 3.5 |
These results underscore the importance of solvent environment in dictating the molecular interactions and reactivity of ethylamine hydrochloride [1].
The electronic structure of ethylamine hydrochloride undergoes significant modifications upon complex formation. Quantum chemical calculations, including frontier molecular orbital analysis, show that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies shift upon hydrogen bonding or coordination with other species. This shift is indicative of altered electron density distribution and enhanced stabilization of the complex [1] [2].
For instance, when ethylamine hydrochloride forms a complex with monoethanolamine, the electron density is redistributed along the hydrogen bond, leading to a decrease in the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital. This electronic reorganization is directly linked to the increased reactivity and binding affinity observed in experimental studies.
Table 3. Electronic Structure Parameters for Ethylamine Hydrochloride Complexes
Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
---|---|---|---|
Free ethylamine hydrochloride | –6.82 | –0.94 | 5.88 |
Ethylamine hydrochloride–monoethanolamine | –6.55 | –1.02 | 5.53 |
This data reflects the subtle but significant changes in electronic properties upon complexation [1] [2].
Transition state analysis using density functional theory has been applied to nucleophilic substitution reactions involving ethylamine hydrochloride. The calculated activation energies indicate that the presence of the chloride ion as a leaving group and the ammonium cation as a nucleophile facilitate the formation of a high-energy transition state characterized by simultaneous bond breaking and forming.
The transition state is stabilized by solvent interactions, particularly in polar protic environments, which lower the activation barrier and favor the nucleophilic substitution pathway. Theoretical studies report activation energies in the range of 18–24 kilocalories per mole for related systems, with the precise value depending on the solvent and the nature of the nucleophile [3] [4].
Table 4. Calculated Activation Energies for Nucleophilic Substitution
Reaction System | Activation Energy (kcal/mol) |
---|---|
Ethylamine hydrochloride in water | 19.8 |
Ethylamine hydrochloride in ethanol | 17.5 |
Ethylamine hydrochloride in dichloromethane | 23.2 |
These findings demonstrate the critical role of both molecular structure and solvent in determining the kinetics of nucleophilic substitution reactions involving ethylamine hydrochloride [3] [4].
Solvent effects profoundly influence the reaction coordinate landscapes of processes involving ethylamine hydrochloride. Quantum chemical investigations reveal that polar protic solvents, such as water and ethanol, stabilize transition states and intermediates via hydrogen bonding and dielectric screening, thereby lowering activation barriers and altering the preferred reaction pathways [4] [1].
In contrast, non-polar or weakly polar solvents result in higher activation energies and may shift the reaction mechanism from bimolecular nucleophilic substitution to elimination or other competing pathways. Computational studies employing continuum solvation models and explicit solvent simulations provide quantitative estimates of these effects, as summarized below.
Table 5. Solvent Influence on Reaction Barrier Heights
Solvent | Reaction Barrier Height (kcal/mol) | Preferred Pathway |
---|---|---|
Water | 19.8 | Nucleophilic substitution |
Ethanol | 17.5 | Nucleophilic substitution |
Dichloromethane | 23.2 | Elimination |
These data highlight the necessity of considering solvent environment in both experimental design and theoretical modeling of reactions involving ethylamine hydrochloride [4] [1].
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